molecular formula C19H26N4O3S B11625714 6'-[4-(Diethylamino)phenyl]-3-methyl-2,3,4,6-tetrahydrospiro[[1,3]thiazolo[3,2-A][1,3,5]triazine-7,3'-[1,5]dioxan]-6-one

6'-[4-(Diethylamino)phenyl]-3-methyl-2,3,4,6-tetrahydrospiro[[1,3]thiazolo[3,2-A][1,3,5]triazine-7,3'-[1,5]dioxan]-6-one

Cat. No.: B11625714
M. Wt: 390.5 g/mol
InChI Key: KJAOJCSSZUPCSR-UHFFFAOYSA-N
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Description

6’-[4-(Diethylamino)phenyl]-3-methyl-2,3,4,6-tetrahydrospiro[[1,3]thiazolo[3,2-A][1,3,5]triazine-7,3’-[1,5]dioxan]-6-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound features a thiazolo[3,2-A][1,3,5]triazine core, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-[4-(Diethylamino)phenyl]-3-methyl-2,3,4,6-tetrahydrospiro[[1,3]thiazolo[3,2-A][1,3,5]triazine-7,3’-[1,5]dioxan]-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the Mannich reaction, where 2-iminothiazolidin-4-one is reacted with aromatic aldehydes to form intermediate compounds. These intermediates are then subjected to further reactions, such as condensation with activated olefins, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can be employed to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6’-[4-(Diethylamino)phenyl]-3-methyl-2,3,4,6-tetrahydrospiro[[1,3]thiazolo[3,2-A][1,3,5]triazine-7,3’-[1,5]dioxan]-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6’-[4-(Diethylamino)phenyl]-3-methyl-2,3,4,6-tetrahydrospiro[[1,3]thiazolo[3,2-A][1,3,5]triazine-7,3’-[1,5]dioxan]-6-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6’-[4-(Diethylamino)phenyl]-3-methyl-2,3,4,6-tetrahydrospiro[[1,3]thiazolo[3,2-A][1,3,5]triazine-7,3’-[1,5]dioxan]-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or receptors involved in cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6’-[4-(Diethylamino)phenyl]-3-methyl-2,3,4,6-tetrahydrospiro[[1,3]thiazolo[3,2-A][1,3,5]triazine-7,3’-[1,5]dioxan]-6-one apart is its spiro structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[4-(diethylamino)phenyl]-3'-methylspiro[1,3-dioxane-5,7'-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazine]-6'-one

InChI

InChI=1S/C19H26N4O3S/c1-4-22(5-2)15-8-6-14(7-9-15)16-25-10-19(11-26-16)17(24)23-13-21(3)12-20-18(23)27-19/h6-9,16H,4-5,10-13H2,1-3H3

InChI Key

KJAOJCSSZUPCSR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2OCC3(CO2)C(=O)N4CN(CN=C4S3)C

Origin of Product

United States

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